molecular formula C11H13BrFNO B2538918 2-bromo-N-(4-fluorophenyl)-3-methylbutanamide CAS No. 923121-94-2

2-bromo-N-(4-fluorophenyl)-3-methylbutanamide

Cat. No.: B2538918
CAS No.: 923121-94-2
M. Wt: 274.133
InChI Key: YWWCPOGUFSNUKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluorophenyl)-3-methylbutanamide typically involves the bromination of a precursor compound followed by amide formation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-fluorophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-chlorophenyl)-3-methylbutanamide
  • 2-bromo-N-(4-methylphenyl)-3-methylbutanamide
  • 2-bromo-N-(4-nitrophenyl)-3-methylbutanamide

Uniqueness

2-bromo-N-(4-fluorophenyl)-3-methylbutanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-7(2)10(12)11(15)14-9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWCPOGUFSNUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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